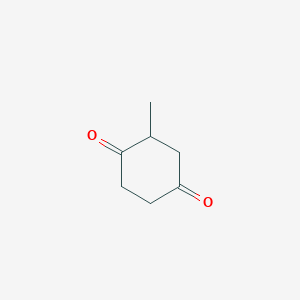

1,4-环己二酮,2-甲基-

描述

1,4-Cyclohexanedione is an organic compound with the formula (CH2)4(CO)2 . This white solid is one of the three isomeric cyclohexanediones . It is soluble in ethanol and insoluble in diethyl ether . The molecular weight is 112.1265 .

Synthesis Analysis

1,4-Cyclohexanedione is prepared in two steps from diesters of succinic acid . Under basic conditions, the diethyl succinate condenses to give the cyclohexenediol derivative diethylsuccinoylsuccinate . This intermediate can be hydrolysed and decarboxylated to afford the desired dione . This dione condenses with malononitrile to give an intermediate that can be dehydrogenated to tetracyanoquinodimethane (TCNQ) .Molecular Structure Analysis

The molecular structure of 1,4-Cyclohexanedione is available as a 2D Mol file or as a computed 3D SD file . The 3D structure may be viewed using Java or Javascript .Chemical Reactions Analysis

1,4-Cyclohexanedione undergoes uncatalyzed oscillatory reactions during oxidation by acidic bromate in nitric acid and sulphuric acid solution . It reacts with acidic bromate to form 1,4-dihydroxybenzene which on further oxidation and bromination yields 1,4-benzoquinone and bromoorganics .Physical And Chemical Properties Analysis

1,4-Cyclohexanedione has a molecular weight of 112.1265 . It is soluble in ethanol and insoluble in diethyl ether . The melting point is 77 to 78.5 °C (170.6 to 173.3 °F; 350.1 to 351.6 K) and the boiling point is 130 to 133 °C (266 to 271 °F; 403 to 406 K) at 20 mmHg .科学研究应用

化学甲基化研究

- 环己二酮的甲基化,特别是 1,3-环己二酮,已得到研究,揭示了碱度和反应物比例对反应过程的影响。这有助于理解类似化合物的化学行为,包括 1,4-环己二酮衍生物(马英歌,2005 年)。

分子内不对称羟醛反应

- 涉及环己二酮的分子内不对称羟醛反应的对映选择性,特别是它的变体如 1,3-环庚二酮,为理解和优化涉及 1,4-环己二酮、2-甲基的反应提供了有价值的信息(T. Nagamine, K. Inomata, Y. Endo, L. Paquette, 2007)。

分子结构和构象分析

- 环己二酮的分子结构和构象组成,包括 1,4-环己二酮,已得到广泛分析,为它们的化学性质和反应性提供了至关重要的见解(Q. Shen, S. Samdal, 2011)。

非水溶液中的缓冲功能

- 环己二酮衍生物,如 1,3-环己二酮和潜在的 2-甲基-1,4-环己二酮,已被证明在非水溶液中起缓冲剂的作用。这种独特的性质使它们能够改变和控制化学反应,从而扩大了可能的化学合成的范围(M. Sohail, F. Tanaka, 2020)。

双环和多环化合物的合成

- 1,4-环己二酮在有机催化反应(如迈克尔-亨利反应)中的应用,促进了具有复杂双环结构的合成,这些结构在制药和材料科学中具有潜在应用(Michail Tsakos, M. Elsegood, C. Kokotos, 2013)。

氢键研究

- 对环己二酮衍生物(包括 1,2-环己二酮及其甲基化形式)的氢键性质的研究,提供了对类似化合物(如 1,4-环己二酮、2-甲基)的键合特性和稳定性的见解(A. Samanta, Prasenjit Pandey, Biman Bandyopadhyay, T. Chakraborty, 2010)。

相变和构象变化

- 对环己二酮衍生物(如 2-甲基-1,3-环己二酮)晶体的相变和构象变化的研究,对于理解这些化合物的物理性质和潜在应用至关重要(A. Katrusiak, 2000)。

作用机制

安全和危害

1,4-Cyclohexanedione may cause skin irritation and serious eye damage . It may also cause respiratory irritation . It is recommended to avoid dust formation, ingestion, and inhalation, and to use only outdoors or in a well-ventilated area . Protective gloves, eye protection, and face protection should be worn when handling this compound .

属性

IUPAC Name |

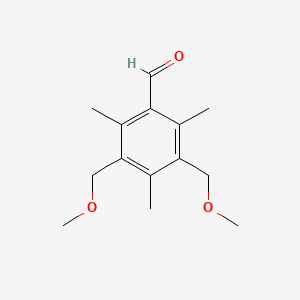

2-methylcyclohexane-1,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O2/c1-5-4-6(8)2-3-7(5)9/h5H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRDRHCQVKCDSJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)CCC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30430710 | |

| Record name | 1,4-Cyclohexanedione, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30430710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13742-19-3 | |

| Record name | 1,4-Cyclohexanedione, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30430710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Azaspiro[2.5]octan-1-ylmethanol](/img/structure/B3047235.png)

![2-[4-(Aminomethyl)phenyl]ethan-1-ol](/img/structure/B3047242.png)

![1,4,5,6,7,8-Hexahydrocyclohepta[b]pyrrole](/img/structure/B3047246.png)